molecular formula C19H16ClN3O2 B5089220 isopropyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate

isopropyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate

Cat. No.: B5089220
M. Wt: 353.8 g/mol
InChI Key: MKGBWMDGEIWIPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate, also known as C-9, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of indoloquinoxaline, a heterocyclic compound that has been found to exhibit a wide range of biological activities. This compound has been shown to have promising properties as a research tool due to its ability to selectively target certain biological pathways.

Mechanism of Action

The mechanism of action of isopropyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate involves its ability to selectively target certain biological pathways. Specifically, it has been found to inhibit the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This inhibition results in the disruption of various cellular processes that are regulated by CK2, including cell proliferation and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound has potent anti-proliferative effects on a wide range of cancer cell lines. In vivo studies have demonstrated that it has anti-tumor activity in animal models of cancer. Additionally, it has been found to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of isopropyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate as a research tool is its ability to selectively target certain biological pathways. This makes it a valuable tool for studying the role of these pathways in various cellular processes. Additionally, it has been found to have potent anti-proliferative effects on cancer cells, making it a potential therapeutic agent. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on isopropyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate. One area of interest is the development of more potent and selective inhibitors of protein kinase CK2. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications. Finally, research on the pharmacokinetics and toxicity of this compound is needed to determine its suitability as a drug candidate.

Synthesis Methods

The synthesis of isopropyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate involves a multi-step process that has been described in detail in the literature. The starting material for the synthesis is 2-chloro-3-nitroaniline, which is converted to the corresponding amine through reduction with hydrogen gas. The amine is then reacted with 2-bromobenzoic acid to form the corresponding amide. This amide is then subjected to a series of reactions that ultimately result in the formation of this compound.

Scientific Research Applications

Isopropyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate has been studied extensively for its potential applications in scientific research. One of the main areas of interest has been its ability to selectively target certain biological pathways. For example, it has been shown to inhibit the activity of protein kinase CK2, an enzyme that is involved in the regulation of a wide range of cellular processes. This inhibition has been found to have potential therapeutic applications in the treatment of cancer and other diseases.

Properties

IUPAC Name

propan-2-yl 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c1-11(2)25-17(24)10-23-16-8-7-12(20)9-13(16)18-19(23)22-15-6-4-3-5-14(15)21-18/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGBWMDGEIWIPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CN1C2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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